

Application Notes and Protocols for a Chemiluminescent Assay to Measure PARP7 Activity

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Compound of Interest

Compound Name: *Parp7-IN-12*

Cat. No.: *B12404422*

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These application notes provide a detailed protocol for measuring the enzymatic activity of Poly(ADP-ribose) Polymerase 7 (PARP7) using a chemiluminescent assay. This assay is designed for high-throughput screening of PARP7 inhibitors and for studying enzyme kinetics.

Introduction

Poly(ADP-ribose) Polymerase 7 (PARP7), also known as TIPARP, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins.^{[1][2][3]} Unlike some other PARP family members, PARP7 is a mono-ADP-ribosyltransferase (MARylating enzyme), meaning it transfers a single ADP-ribose moiety to its substrates.^{[4][5][6]} PARP7 has emerged as a critical regulator in various cellular processes, including the type I interferon (IFN-I) signaling pathway, and is implicated in cancer progression and immune evasion.^{[4][5][7]} It acts as a negative regulator of nucleic acid sensing in cancer cells, making it a promising therapeutic target for cancer treatment.^{[1][3][5]} The development of potent and selective PARP7 inhibitors is an active area of research in oncology.^{[1][7]}

This document outlines a robust and sensitive chemiluminescent assay for the quantitative measurement of PARP7 activity. The assay is based on the immobilization of histone, a PARP7 substrate, on a microplate. The enzymatic activity of PARP7 leads to the transfer of biotinylated

ADP-ribose to the histone. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light signal generated is directly proportional to the PARP7 activity.

Principle of the Assay

The PARP7 chemiluminescent assay is an enzyme-linked immunosorbent assay (ELISA)-based method. The key steps are:

- **Coating:** Histone proteins are coated onto the wells of a 96- or 384-well plate.
- **Enzymatic Reaction:** Recombinant PARP7 enzyme is incubated in the presence of a biotinylated NAD⁺ substrate. PARP7 catalyzes the transfer of the biotinylated ADP-ribose moiety to the immobilized histones.
- **Detection:** The biotinylated histones are detected using Streptavidin-HRP, which binds to the biotin label.
- **Signal Generation:** A chemiluminescent HRP substrate is added, and the resulting light emission is measured using a luminometer. The intensity of the light signal is proportional to the amount of PARP7 activity.

Materials and Reagents

Reagent	Supplier	Catalog Number
PARP7 Chemiluminescent Assay Kit	BPS Bioscience	80527
Recombinant PARP7 enzyme	BPS Bioscience	80527
5x Histone Mixture	BPS Bioscience	52029
PARP Substrate Mixture 2 (biotinylated NAD ⁺)	BPS Bioscience	78371
10x PARP Assay Buffer	BPS Bioscience	80602
Blocking Buffer 3	BPS Bioscience	79743
Streptavidin-HRP	BPS Bioscience	80611
ELISA ECL Substrate A and B	BPS Bioscience	79670
96-well white microplate	BPS Bioscience	79837
RBN-2397 (PARP7 Inhibitor)	BPS Bioscience	78318
Dithiothreitol (DTT)	Not Supplied	-
1x Phosphate Buffered Saline (PBS)	Not Supplied	-
PBST (1x PBS with 0.05% Tween-20)	Not Supplied	-
Distilled Water	Not Supplied	-

Experimental Protocols

A. Plate Preparation (Day 1)

- Dilute the 5x Histone Mixture to 1x with PBS.
- Add 50 µL of 1x Histone Mixture to each well of a 96-well plate.
- Incubate the plate overnight at 4°C.

- The following day, wash the plate three times with 200 μ L of PBST buffer per well. Tap the plate on a paper towel to remove excess liquid.
- Add 200 μ L of Blocking Buffer 3 to each well and incubate for at least 90 minutes at room temperature.
- Wash the plate three times with 200 μ L of PBST buffer per well and tap to dry.

B. PARP7 Enzymatic Reaction (Day 2)

- Prepare a 10 mM DTT solution by diluting 0.5 M DTT 50-fold with distilled water.
- Prepare the Master Mix containing the PARP substrate: For each well, mix 2.5 μ L of 10x PARP Assay Buffer, 5 μ L of PARP Substrate Mixture 2, 2.5 μ L of 10 mM DTT, and 15 μ L of distilled water.
- Add 25 μ L of the Master Mix to each well.
- For inhibitor studies: Add 5 μ L of the test inhibitor solution to the designated wells. For the positive control and blank wells, add 5 μ L of the same diluent solution used for the inhibitors.
- Prepare a working solution of PARP7 enzyme by diluting it to 7.8 ng/ μ L in 1x PARP Assay Buffer.[3]
- To initiate the reaction, add 20 μ L of the diluted PARP7 enzyme to each well, except for the "Blank" wells.
- To the "Blank" wells, add 20 μ L of 1x PARP Assay Buffer.
- Incubate the plate for 1 hour at room temperature.

C. Detection (Day 2)

- Wash the plate three times with 200 μ L of PBST buffer per well. Tap the plate on a paper towel to remove excess liquid.
- Dilute Streptavidin-HRP 1:50 in Blocking Buffer 3.

- Add 50 μ L of the diluted Streptavidin-HRP to each well.
- Incubate for 30 minutes at room temperature.
- Wash the plate three times with 200 μ L of PBST buffer per well and tap to dry.
- Immediately before use, mix equal volumes of ELISA ECL Substrate A and ELISA ECL Substrate B.
- Add 100 μ L of the substrate mixture to each well.
- Immediately read the chemiluminescence on a microplate reader.

Data Analysis

- Subtract the average "Blank" value from all other readings.
- For inhibitor studies, plot the percent inhibition versus the inhibitor concentration.
- The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by fitting the data to a sigmoidal dose-response curve.

Data Presentation

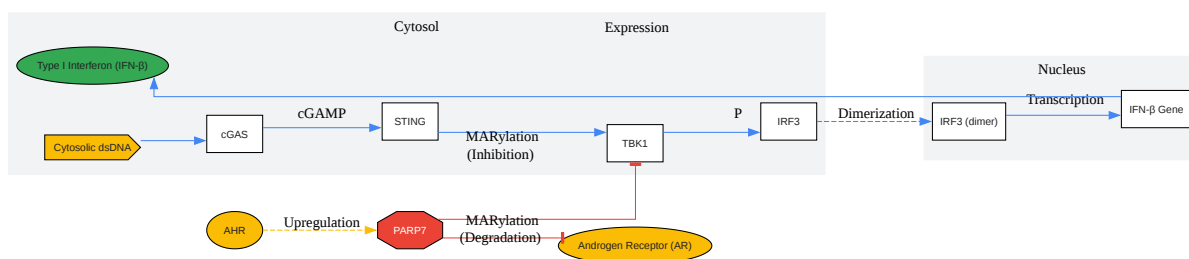
Table 1: Representative Inhibition of PARP7 Activity by Known Inhibitors

Inhibitor	IC ₅₀ (nM)	Assay Conditions	Reference
RBN-2397	~10 - 30	PARP7 Chemiluminescent Assay	BPS Bioscience[3]
KMR-206	~5	PASTA Biochemical PARP screening Assay	[8]

Note: IC₅₀ values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Visualizations

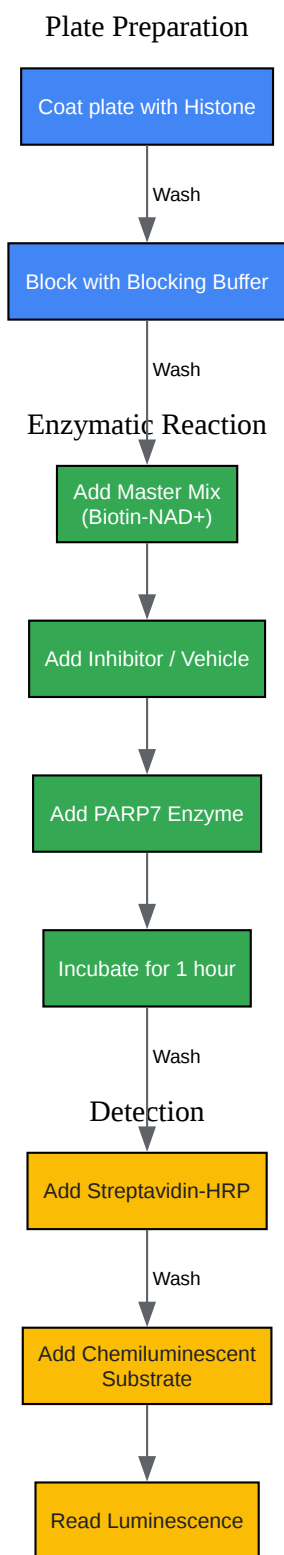
PARP7 Signaling Pathway



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Caption: Simplified PARP7 signaling pathway in the context of the type I interferon response.

Experimental Workflow for PARP7 Chemiluminescent Assay



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Caption: Step-by-step workflow of the PARP7 chemiluminescent assay.

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References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN- β signaling - PMC [pmc.ncbi.nlm.nih.gov]
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